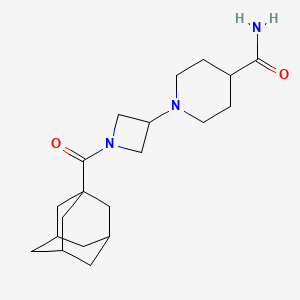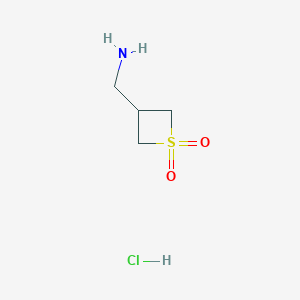![molecular formula C20H20N2O3 B2958233 6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one CAS No. 922914-50-9](/img/structure/B2958233.png)
6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one, also known as DMMDA-2, is a psychoactive drug that belongs to the phenethylamine and pyridazinone chemical classes. It is a potent hallucinogen that has been studied extensively for its potential therapeutic applications.
Scientific Research Applications
Oxidase Activity and Antimicrobial Potential
The dimethoxyphenyl moiety, as in the case of 2,6-Dimethoxyphenol, has been investigated for its oxidase activity in various microbial blue multicopper proteins. These proteins, found in a range of microorganisms, exhibit oxidase activity that can be spectrophotometrically monitored through the oxidation of dimethoxyphenol. This activity suggests potential applications in understanding the multifunctionality of these proteins in microbial organisms (Solano et al., 2001).
Synthetic Chemistry and Drug Discovery
Research in synthetic chemistry has led to the development of novel pyridine and fused pyridine derivatives, starting from compounds structurally related to 6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one. These derivatives have shown promise in antimicrobial and antioxidant activities, hinting at potential therapeutic applications. Molecular docking screenings towards GlcN-6-P synthase as the target protein revealed moderate to good binding energies, indicating their usefulness in drug discovery processes (Flefel et al., 2018).
Pharmacological Activities
A series of pyridazin-3-one derivatives were synthesized and evaluated for their pharmacological properties, including PDE4 inhibitory activities. Such studies are crucial for understanding the compound's mechanism of action and for the development of potential therapeutic agents targeting specific phosphodiesterase (PDE) enzymes. The research demonstrates the importance of structural modifications in enhancing pharmacological activity and selectivity (Van der Mey et al., 2001).
Herbicide Development
Research into pyridazinone herbicides has shown that derivatives of pyridazinone, like 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon), inhibit the Hill reaction and photosynthesis in plants. These findings provide a basis for the development of herbicides with specific modes of action, which could lead to more effective and targeted agricultural chemicals (Hilton et al., 1969).
Tautomeric Studies
The stability and tautomeric transformations of pyridazinone derivatives have been explored through exhaustive methylation studies. These investigations are fundamental for understanding the chemical behavior of pyridazinone compounds, which is essential for their application in medicinal chemistry and drug design (Katrusiak & Katrusiak, 2004).
properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-4-6-15(7-5-14)13-22-20(23)11-9-18(21-22)17-12-16(24-2)8-10-19(17)25-3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMAZXTXUDGNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2958152.png)
![ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2958153.png)
![2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2958155.png)
![N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958156.png)
![8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2958158.png)
![N,3,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2958160.png)


![Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate](/img/structure/B2958166.png)
![N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2958168.png)


![4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2958172.png)
![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B2958173.png)